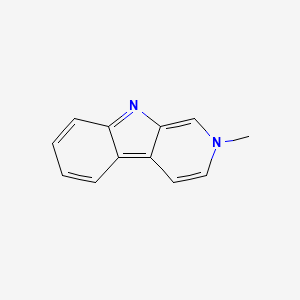

2-Methyl-2H-pyrido(3,4-b)indole

Description

Contextualization within the Pyridoindole and β-Carboline Chemical Class

The structural foundation of 2-Methyl-2H-pyrido(3,4-b)indole is the pyrido[3,4-b]indole ring system. This places it in the broad chemical class of pyridoindoles, which are characterized by a fused pyridine (B92270) and indole (B1671886) ring. More specifically, it belongs to the well-known subgroup of β-carbolines. nih.gov

β-Carbolines are defined by the 9H-pyrido[3,4-b]indole skeleton and are a large family of natural and synthetic indole alkaloids. nih.gov These compounds are found in various plants, animals, and even in human tissues and body fluids. nih.gov The β-carboline family itself exhibits a wide array of biological and pharmacological activities, which has spurred extensive research into its derivatives. nih.gov They are known to interact with various systems in the body, including the central nervous system. nih.govnih.gov

The parent compound of the β-carboline family is Norharman (9H-pyrido[3,4-b]indole). The diverse functionalities observed in this family arise from various substitutions on this core tricyclic structure.

Research Significance of the this compound Scaffold in Academic Inquiry

While specific research on the this compound isomer is not extensively detailed in publicly available literature, the broader pyrido[3,4-b]indole scaffold is a subject of intense academic and industrial investigation due to its versatile biological activities. The significance of this scaffold serves as the primary driver for the synthesis and evaluation of new derivatives.

Anticancer Research: A significant area of research focuses on the anticancer potential of the pyrido[3,4-b]indole scaffold. nih.gov Studies have shown that certain derivatives exhibit potent, broad-spectrum antiproliferative activity against various human cancer cell lines, including those known to be particularly difficult to treat, such as pancreatic, triple-negative breast, and non-small cell lung cancers. nih.govresearchgate.net The mechanism of action for some of these compounds involves the inhibition of the MDM2 protein, a key negative regulator of the p53 tumor suppressor, making this scaffold a promising lead for the development of novel cancer therapeutics. nih.govresearchgate.net For instance, research has demonstrated that substitutions at specific positions, such as a 1-naphthyl group at C1 and a methoxy (B1213986) group at C6, can yield compounds with high potency. nih.gov

Neuroscience and Central Nervous System Applications: The pyridoindole core is a privileged scaffold in neuroscience research. The parent tetrahydro-β-carboline structure is used as a reactant in the synthesis of potential neuroprotective agents, such as HDAC6 inhibitors. sigmaaldrich.com Furthermore, derivatives of the related pyrido[4,3-b]indole scaffold have been synthesized and evaluated for their effects on the central nervous system, showing potential as antipsychotic and antidepressant agents. nih.gov The structural similarity of β-carbolines to neurotransmitters like serotonin (B10506) has led to the investigation of their derivatives as ligands for various receptors, including serotonin receptors. sigmaaldrich.com

Other Therapeutic Areas: The versatility of the pyrido[3,4-b]indole scaffold extends to other areas of medicinal chemistry. The core structure serves as a building block for creating inhibitors of key enzymes like cyclin-dependent kinases (CDK4) and dihydrofolate reductase, the latter being a target for antibacterial agents. sigmaaldrich.com This highlights the scaffold's utility as a template for designing molecules with a wide range of therapeutic applications.

Structure

3D Structure

Properties

CAS No. |

13099-99-5 |

|---|---|

Molecular Formula |

C12H10N2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-methylpyrido[3,4-b]indole |

InChI |

InChI=1S/C12H10N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-8H,1H3 |

InChI Key |

UDHBHTHWWOQPBW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C3C=CC=CC3=NC2=C1 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 2 Methyl 2h Pyrido 3,4 B Indole Derivatives

Positional Effects of Substituents on Biological Activity

The biological profile of 2-Methyl-2H-pyrido(3,4-b)indole derivatives can be significantly modulated by the nature and position of various substituents on the tricyclic core. Researchers have systematically introduced different functional groups at various positions to probe the electronic, steric, and hydrophobic requirements for optimal activity.

Modulations at the C1 Position of the Pyrido[3,4-b]indole Core

The C1 position of the pyrido[3,4-b]indole core has been a primary focus for structural modifications. Studies have shown that the introduction of bulky aromatic and heteroaromatic groups at this position is often crucial for potent biological activity, particularly in the context of anticancer agents. For instance, the presence of a 1-naphthyl group at the C1 position has been associated with significant antiproliferative activity against a range of human cancer cell lines. nih.govresearchgate.net

Further exploration of substituents on the C1-naphthyl group has revealed that while some modifications can be tolerated, others lead to a significant decrease in activity. For example, the introduction of a methyl group at the 2-position of the naphthyl ring resulted in a 10- to 100-fold decrease in antiproliferative activity. nih.gov Conversely, the addition of halogens like fluorine or bromine at the 5-position of the naphthyl group had a much less detrimental effect on activity. nih.gov The substitution of the C1-naphthyl moiety with other bicyclic aromatic systems like anthracenyl or phenanthryl has also yielded compounds with good inhibitory activity against various cancer cell lines. longdom.org

| Compound | C1-Substituent | Modification on C1-Substituent | Observed Biological Activity (Antiproliferative) | Reference |

|---|---|---|---|---|

| - | 1-Naphthyl | - | High potency | nih.govresearchgate.net |

| - | 1-Naphthyl | 2-Methyl | 10- to 100-fold decrease in activity | nih.gov |

| - | 1-Naphthyl | 5-Fluoro or 5-Bromo | Minimal detrimental effect | nih.gov |

| - | Anthracenyl or Phenanthryl | - | Good inhibitory activity | longdom.org |

Influence of Substitutions on the Pyridine (B92270) Ring (e.g., C2, C4)

Systematic investigation of substitutions on the pyridine ring of the this compound core, specifically at the C2 and C4 positions, is less extensively documented in publicly available research. While SAR studies on related aza-heterocyclic systems are common, specific data for this particular scaffold is limited. However, general principles of medicinal chemistry suggest that modifications at these positions would influence the molecule's electronic distribution, basicity, and potential for hydrogen bonding, thereby impacting its interaction with biological targets. Further targeted research is required to elucidate the specific SAR at the C2 and C4 positions of the this compound nucleus.

Impact of Substituents on the Indole (B1671886) Moiety (e.g., C6, C7, C8)

The indole moiety of the pyrido[3,4-b]indole scaffold offers several positions (C6, C7, and C8) for substitution, and modifications at these sites have been shown to significantly influence biological activity. A methoxy (B1213986) group at the C6 position, in combination with a 1-naphthyl group at C1, has been identified as an optimal combination for potent broad-spectrum anticancer activity. nih.govresearchgate.net

In contrast, substitution at the C8 position with either a methoxy or a methyl group has been found to be detrimental to activity when compared to the corresponding 6- or 7-methoxy substituted compounds. nih.gov The electronic nature of the substituent at the C6 position also plays a critical role. While a methoxy group is favorable, replacing it with an electron-donating methyl group led to a sharp decrease in antiproliferative activity. nih.gov

| Position | Substituent | Observed Biological Activity (Antiproliferative) | Reference |

|---|---|---|---|

| C6 | Methoxy | Optimal for activity (in combination with C1-naphthyl) | nih.govresearchgate.net |

| C8 | Methoxy or Methyl | Detrimental to activity | nih.gov |

| C6 | Methyl | Sharp drop in activity | nih.gov |

N-Alkylation Effects, particularly at N9 (e.g., N9-methyl, N9-benzyl)

The nitrogen atom of the indole ring (N9) is another key position for modification. The hydrogen atom at N9 can act as a hydrogen bond donor, which can be crucial for target binding. nih.govresearchgate.net Computational docking studies have suggested that an N9-methyl group can disrupt important binding interactions, such as hydrogen bonds involving the N9 hydrogen. nih.govresearchgate.net This disruption is thought to contribute to a detrimental effect on the biological activity of the compound. nih.gov Furthermore, replacing the N9 nitrogen with oxygen or sulfur has been shown to significantly reduce activity, likely due to the loss of the hydrogen bond donor interaction provided by the NH group. nih.gov

Stereochemical Determinants of Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For pyrido[3,4-b]indole derivatives, which can possess chiral centers, the specific stereoisomer can exhibit significantly different potency and selectivity.

Enantioselectivity in Pyridoindole Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a significant impact on its biological activity. For pyridoindole derivatives, which can possess chiral centers, the enantioselectivity—the differential activity of its stereoisomers—is a critical factor in SAR studies. While for some related fused-indole compounds, such as certain pyrazinoindolones, the stereochemistry at a specific carbon has not shown a significant impact on cytotoxicity, this is not a universally applicable rule. mdpi.com The development of asymmetric pathways to access C1-, C3-, or C4-substituted compounds in an enantioselective manner is considered crucial for thoroughly testing their affinity and selectivity for biological targets. mdpi.com

The importance of chirality is highlighted in studies of related carboline structures. For instance, in the development of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), enantiomerically pure 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were found to have good efficacy in rescuing gating defects. acs.org This underscores that for specific, high-affinity interactions with biological macromolecules like receptors or enzymes, a particular stereoisomer is often strongly preferred. The separation and individual testing of enantiomers are therefore essential. Chiral high-performance liquid chromatography (HPLC) methods have been successfully developed for the simultaneous determination of diastereoisomeric and enantiomeric impurities in key intermediates of tetrahydro-1H-pyrido[3,4-b]indole derivatives, enabling the quality control required for such investigations. nih.gov The ability to resolve enantiomers is fundamental, as the inactive enantiomer (distomer) could contribute to unwanted side effects or represent an unnecessary metabolic burden, even if not overtly toxic. 111.68.96

Structural Optimization for Targeted Biological Profiles

Enhancing Metabolic Stability through Substituent Choice

A significant challenge in drug development is ensuring that a biologically active molecule remains in the body long enough to exert its therapeutic effect before being metabolized and cleared. The metabolic stability of pyridoindole derivatives can be significantly influenced by the strategic placement of various substituents.

One common strategy to enhance metabolic stability is to decrease the molecule's lipophilicity. dndi.org For example, introducing fluorine atoms into a molecule can increase its metabolic stability. dndi.org This is often attributed to the strength of the C-F bond, which is more resistant to metabolic cleavage than a C-H bond. In a study of benzoyl indole derivatives, certain compounds were found to be significantly more metabolically stable than the potent but unstable ABCG2 inhibitor Ko143. nih.gov This highlights that rational substituent choice on the indole scaffold can lead to compounds with more favorable pharmacokinetic profiles suitable for clinical application. nih.gov Research on related azaindole derivatives also showed that introducing an electron-rich dimethoxy analog led to an improvement in metabolic clearance. dndi.org These examples demonstrate a key principle: modifying the pyridoindole core with specific substituents can block common sites of metabolic oxidation, thereby increasing the compound's half-life in biological systems.

Improving Receptor Binding Affinity via Structural Modifications

Achieving high binding affinity for a specific biological target is a primary goal of structural optimization. For pyridoindole derivatives, modifications to the core structure and its substituents can dramatically alter receptor interactions. Molecular docking studies reveal that the indole moiety often penetrates deep into the hydrophobic microdomain of a receptor's binding pocket. nih.gov

A key interaction for many ligands of serotonin (B10506) and dopamine receptors is an electrostatic interaction with a conserved aspartate residue (Asp 3.32). nih.gov The affinity and selectivity of pyridoindole derivatives can be fine-tuned by altering the substituents on the aromatic rings. For instance, in a series of pyrazinoindole derivatives, the highest affinities for the 5HT2C receptor were observed for 10-methoxy-pyrazinoindoles that also possessed bulky atoms (F < Me < Cl < Br) on the A-ring. mdpi.com Similarly, molecular modeling of 2-substituted octahydropyrazinopyridoindoles at the human histamine H2 receptor identified important binding residues in the transmembrane helices TMIII, TMV, TMVI, and TMVII. researchgate.net These studies suggest that modifying the size, electronics, and hydrogen-bonding potential of substituents allows for the optimization of interactions with specific amino acid residues within the target's binding site, thereby enhancing binding affinity.

Correlation between Electron-Rich/Deficient Groups and Activity

The electronic properties of substituents on the pyridoindole scaffold play a crucial role in determining biological activity, though the ideal electronic nature can vary significantly depending on the target. In some cases, electron-rich aromatic systems are preferred. For example, in a series of compounds developed as agents against Trypanosoma cruzi, electron-rich dimethoxy analogs were active, whereas an electron-deficient cyano analog was inactive. dndi.org This suggests a preference for electron-donating groups for that specific biological target. dndi.org

Conversely, for other applications, electron-withdrawing groups have been found to be essential for potent activity. Quantitative structure-activity relationship (QSAR) studies on indolizino[6,7-b]indoles confirmed that derivatives with electron-withdrawing groups like nitro (–NO2) or chloro (–Cl) attached directly to a phenyl ring were crucial for antimicrobial activity. nih.gov In a separate in silico study on pyrimidine-based compounds, the addition of an electron-withdrawing trifluoromethyl (–CF3) group led to a significant improvement in the hydrogen bond strength with key amino acid residues (Leu181 and Ala182) in the target enzyme, matrix metalloproteinase-7. researchgate.netscielo.br This enhanced binding affinity translated to potentially greater inhibitory activity. researchgate.netscielo.br These findings indicate that there is no single rule for whether electron-donating or electron-withdrawing groups are better; the optimal choice is target-dependent and is determined by the specific molecular interactions required for activity.

Table 1: Impact of Electronic Group Substitution on Biological Activity

| Compound Series | Substituent Type | Effect on Activity | Biological Target/Activity | Reference |

|---|---|---|---|---|

| Azaindole Analogs | Electron-Rich (Dimethoxy) | Active, Improved Metabolic Clearance | Anti-Trypanosoma cruzi | dndi.org |

| Azaindole Analogs | Electron-Deficient (Cyano) | Inactive | Anti-Trypanosoma cruzi | dndi.org |

| Indolizino[6,7-b]indoles | Electron-Withdrawing (-NO2, -Cl) | Essential for Activity | Antimicrobial | nih.gov |

| Pyrimidine Hybrids | Electron-Withdrawing (-CF3) | Improved Binding Affinity | Anti-Matrix Metalloproteinase-7 | researchgate.netscielo.br |

Impact of Ring Saturation and Aromatization on SAR

Comparison of Aromatic 2H-Pyrido[3,4-b]indoles with Tetrahydro Analogues

Aromatic β-carbolines, such as norharman and harman, are known to interact with the central nervous system, acting on serotonin uptake and inhibiting enzymes like monoamine oxidase (MAO). nih.gov Their planar structure facilitates intercalation with DNA and interactions with flat aromatic-binding regions in receptors.

In contrast, the tetrahydro analogues possess a saturated, flexible piperidine ring, which confers a distinct three-dimensional structure. THβCs are often formed through the Pictet-Spengler reaction of tryptophan with aldehydes or α-keto acids. nih.gov This structural difference leads to different biological targets. For instance, various N-substituted THβC derivatives have been synthesized and screened for antifungal activity against plant pathogenic fungi. nih.gov In one study, 2-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole displayed potent antifungal activity. nih.gov Furthermore, the related hexahydropyridoindole scaffold has been identified as a valuable lead structure for developing highly effective scavengers of reactive oxygen species, i.e., antioxidants. nih.gov The saturation of the pyridine ring fundamentally alters the molecule's properties, shifting its activity profile away from the CNS effects typical of aromatic β-carbolines toward other activities like antifungal and antioxidant effects.

Table 2: Comparison of Aromatic vs. Tetrahydro-Pyrido[3,4-b]indole Derivatives

| Scaffold Type | Structural Features | Typical Biological Activities | Example Compound |

|---|---|---|---|

| Aromatic β-Carboline | Planar, fully unsaturated pyridine ring | CNS activity, MAO inhibition, Serotonin uptake modulation | Harman, Norharman |

| Tetrahydro-β-carboline (THβC) | Non-planar, saturated piperidine ring | Antifungal, Antioxidant | 2-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Aromatization of Ring-C and its Effect on Biological Potency

The transformation of the C-ring within the pyrido(3,4-b)indole scaffold from a saturated state (1,2,3,4-tetrahydro-β-carboline) to a fully unsaturated, aromatic state (β-carboline) is a pivotal determinant in the structure-activity relationship (SAR) of this compound class. This dehydrogenative aromatization fundamentally alters the molecule's geometry, electronic distribution, and steric profile, leading to significant shifts in biological potency and target specificity.

The primary structural consequence of C-ring aromatization is the transition from a flexible, non-planar tetrahydro-β-carboline (THβC) structure to a rigid, planar β-carboline architecture. mdpi.commdpi.com This planarity is a critical feature for several biological interaction mechanisms. Fully aromatic β-carbolines are well-documented as potent anticancer agents, a property largely attributed to their flat tricyclic structure. mdpi.com This geometry facilitates intercalation between the base pairs of DNA, disrupting DNA replication and transcription processes. Furthermore, this planar system is optimal for fitting into the active sites of key enzymes involved in cell proliferation, such as topoisomerases I and II and cyclin-dependent kinases (CDKs). mdpi.comresearchgate.net

Research has identified numerous aromatic pyrido[3,4-b]indole derivatives with potent, broad-spectrum anticancer activity. nih.gov For instance, derivatives with specific substitutions have demonstrated significant cytotoxicity against aggressive cancer cell lines, with IC₅₀ values reaching the nanomolar range. researchgate.net The introduction of a 1-naphthyl group at the C1 position combined with a methoxy group at C6 has been shown to yield compounds with particularly high potency against breast, colon, melanoma, and pancreatic cancer cells. nih.govresearchgate.net

| Compound ID | C1-Substituent | C6-Substituent | Target Cancer Cell Line | IC₅₀ (nM) |

| 11 | 1-Naphthyl | Methoxy | Breast (MDA-MB-468) | 80 |

| 11 | 1-Naphthyl | Methoxy | Colon (HCT116) | 130 |

| 11 | 1-Naphthyl | Methoxy | Melanoma (WM164) | 130 |

| 11 | 1-Naphthyl | Methoxy | Pancreatic (HPAC) | 200 |

Data sourced from studies on aromatic pyrido[3,4-b]indole derivatives. nih.gov

Conversely, the non-aromatic 1,2,3,4-tetrahydro-β-carboline (THβC) analogs, while also biologically active, exhibit a different pharmacological profile. Though some THβCs show antitumor properties, the mechanism is distinct and generally does not involve DNA intercalation due to their non-planar structure. nih.gov The THβC scaffold is frequently associated with a broad range of other activities, including potent antifungal, antiviral, and antimalarial effects. nih.govmdpi.com For example, N-substituted THβC derivatives have displayed significant activity against various plant pathogenic fungi. mdpi.com

The decision to design a therapeutic agent with either a saturated or an aromatic C-ring is therefore a critical strategic choice based on the intended biological target. Aromatization is a powerful tool to enhance potency for targets that favor planar ligands, such as in oncology, whereas the flexible THβC core may be better suited for other therapeutic areas where a three-dimensional pharmacophore is required.

| Ring-C Structure | Key Structural Feature | Predominant Biological Activities | Primary Mechanism Example |

| Aromatic (β-Carboline) | Rigid, Planar | Anticancer, Topoisomerase Inhibition researchgate.net | DNA Intercalation |

| Saturated (Tetrahydro-β-carboline) | Flexible, Non-planar | Antifungal, Antiviral, Antimalarial nih.govmdpi.com | Receptor/Enzyme Binding |

Biological Activities and Mechanistic Elucidation of 2 Methyl 2h Pyrido 3,4 B Indole in Preclinical Models

Neuroprotective and Central Nervous System Research

Research into the specific neuroprotective and central nervous system activities of 2-Methyl-2H-pyrido(3,4-b)indole is limited in publicly available scientific literature. While the broader class of β-carbolines has been investigated for various neurological effects, specific data for this N-methylated derivative are not extensively documented.

Antioxidant Mechanisms and Free Radical Scavenging Properties

The β-carboline scaffold is generally recognized for potential antioxidant effects. wikipedia.org Indole (B1671886) compounds can scavenge free radicals, a mechanism central to neuroprotection. However, specific studies detailing the antioxidant mechanisms or quantitative free radical scavenging capacity of this compound have not been identified in preclinical models.

Monoamine Oxidase-B (MAO-B) Inhibition Studies

β-carbolines are known to interact with monoamine oxidases (MAO), with some acting as inhibitors. wikipedia.orgwikipedia.org Inhibition of MAO-B is a key strategy in the management of neurodegenerative diseases. While some databases list 2-methyl-β-carboline as a potential MAO inhibitor, detailed scientific studies characterizing its specific inhibitory activity and selectivity for MAO-B are not available. drugs.ie Research on structurally related compounds, such as tetrahydro-β-carbolines, has explored their potential as neurotoxins activated by MAO-B, but this does not directly describe the inhibitory profile of this compound. science.gov

Modulation of Calcium Cellular Pathways (e.g., Glutamate-Induced Calcium Transport)

Disruption of calcium homeostasis is a critical factor in excitotoxic neuronal cell death. While certain β-carbolines like harmane have been shown to affect intracellular calcium levels, specific research elucidating the role of this compound in modulating calcium cellular pathways, such as glutamate-induced calcium transport, is not present in the available literature. science.gov

Serotonin (B10506) Receptor Ligand and Antagonist Characterization

The structural similarity of β-carbolines to serotonin suggests a potential interaction with serotonin receptors. Various β-carbolines have been characterized as ligands for these receptors, sometimes acting as inverse agonists. wikipedia.org However, specific studies providing data on the binding affinity, functional activity (agonist or antagonist), and selectivity profile of this compound at different serotonin receptor subtypes have not been reported.

Anticancer and Antiproliferative Activity Investigations

The investigation into the anticancer properties of this compound is an emerging area. While many β-carboline derivatives have been synthesized and evaluated as potential anticancer agents, nih.govnih.govmdpi.com specific data for this compound remains sparse, particularly concerning its interaction with key cancer-related molecular targets.

Inhibition of Key Molecular Targets (e.g., MDM2, EGFR, TrxR)

There is currently no specific evidence in the scientific literature to suggest that this compound acts as an inhibitor of the molecular targets MDM2, EGFR, or TrxR. Research on anticancer β-carbolines has identified other mechanisms, such as inhibition of topoisomerases, cyclin-dependent kinases (CDKs), and tubulin polymerization, for different, often more complex, derivatives. nih.govmdpi.com

A notable and consistently reported biological activity for this compound is its in vitro antiproliferative effect against the protozoan parasite Plasmodium falciparum, the causative agent of malaria. In multiple studies, the compound demonstrated potent activity against the chloroquine-resistant K1 strain of the parasite. science.govresearchgate.net This antiparasitic activity highlights its antiproliferative potential, though this has not been extended to cancer cell lines in the available research. The compound showed high selectivity, with no apparent cytotoxicity against rat L6 cells at effective concentrations. researchgate.netresearchgate.net

Table 1: In Vitro Antiproliferative Activity of this compound

| Target Organism | Strain | Activity Metric | Value | Cytotoxicity (L6 Cells) | Selectivity Index (SI) | Reference(s) |

|---|

Cell Cycle Regulation Mechanisms (e.g., G2/M Phase Arrest Induction)

The compound this compound and its derivatives have been identified as potent agents that can influence the cell cycle, a critical process for cell growth and division. Research has shown that these compounds can induce cell cycle arrest, particularly at the G2/M phase, which is a key checkpoint before a cell enters mitosis. This arrest prevents the proliferation of cancer cells.

The mechanism behind this G2/M phase arrest involves the modulation of key regulatory proteins. Specifically, the activity of the Cyclin B1/CDK1 complex, a crucial driver of the G2/M transition, is often affected. nih.govnih.govwikipedia.org Studies have demonstrated that treatment with certain pyridoindole derivatives can lead to a decrease in the levels of Cyclin B1. nih.gov The Cyclin B1/CDK1 complex is essential for initiating mitosis, and its downregulation effectively halts the cell cycle at the G2/M checkpoint. nih.govnih.govresearchgate.net

Furthermore, the induction of G2/M arrest by these compounds can be dose-dependent. For instance, some 2,3-arylpyridylindole derivatives have been observed to cause G0/G1 arrest at lower concentrations, while higher concentrations lead to G2/M phase arrest. nih.gov This dual-phase effect suggests a complex interaction with multiple cellular signaling pathways. The G2/M arrest at higher concentrations is linked to the inhibition of tubulin polymerization and modulation of the Akt signaling pathway. nih.gov

Tubulin Polymerization Inhibition Research

A significant mechanism through which this compound and related compounds exert their anticancer effects is by inhibiting tubulin polymerization. Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. nih.gov

Several studies have shown that derivatives of pyrido[4,3-b]indole act as tubulin polymerization inhibitors. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov The colchicine binding site is a well-known target for microtubule-destabilizing agents. nih.govnih.gov By occupying this site, these indole derivatives prevent the assembly of tubulin into microtubules, thereby disrupting the microtubule network within the cell. nih.gov

The inhibitory effect on tubulin polymerization has been confirmed through in vitro assays. For example, a 9-aryl-5H-pyrido[4,3-b]indole derivative, compound 7k, was shown to effectively inhibit tubulin polymerization and disrupt the microtubule skeleton in cancer cells. nih.gov This disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. nih.gov

Induction of Apoptosis and Disruption of Mitochondrial Function in Cellular Models

Beyond cell cycle arrest, this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial aspect of their anticancer activity, as it leads to the elimination of malignant cells. The induction of apoptosis by these compounds is often linked to their ability to disrupt mitochondrial function.

Research has demonstrated that treatment with these compounds can lead to the disruption of the mitochondrial membrane potential. rsc.org The mitochondrion plays a central role in the intrinsic pathway of apoptosis. The loss of mitochondrial membrane potential is a key event that leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. nih.gov

The release of cytochrome c triggers a cascade of events involving the activation of caspases, which are the executioner enzymes of apoptosis. Studies have shown that pyridoindole derivatives can activate caspase-3, a key effector caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. rsc.orgnih.gov

Furthermore, the apoptotic process induced by these compounds involves the regulation of the Bcl-2 family of proteins. The Bcl-2 family consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.gov Treatment with certain pyrido[3,4-b]indol-1-one derivatives has been shown to increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane and the subsequent induction of apoptosis.

Antimicrobial and Antifungal Efficacy Studies

In addition to their anticancer properties, indole derivatives, including those related to this compound, have demonstrated significant antimicrobial and antifungal activities.

Antibacterial Spectrum and Potency

Indole-based compounds have shown efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains. researchgate.netnih.gov Studies have determined the Minimum Inhibitory Concentration (MIC) values of various indole derivatives against bacteria such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. researchgate.netnih.gov

For instance, certain 2-aryl-2,5-dihydro-3(3H)-oxo-pyridazino[4,3-b]indole-4-carboxylic acids have displayed particularly good activity against Gram-positive bacteria, with MIC values ranging from 3.53 to 18.25 mM. researchgate.net Some indole-thiadiazole and indole-triazole derivatives have demonstrated excellent activity against MRSA, even more effective than the standard drug ciprofloxacin. nih.gov The presence of specific substituents, such as a m-chlorophenyl group, has been shown to be important for the antibacterial activity of these compounds. nih.gov

The mechanism of antibacterial action for some indole derivatives is thought to involve the inhibition of the NorA efflux pump in S. aureus, which is a key contributor to antibiotic resistance. nih.gov

Antifungal Activity against Plant Pathogenic Fungi and Other Strains

Indole derivatives have also exhibited potent antifungal activity against a variety of fungi, including several plant pathogenic fungi. researchgate.netresearchgate.net This suggests their potential application in agriculture as fungicides.

Studies have evaluated the in vitro antifungal activity of indole derivatives against fungi such as Fusarium calmorum, Pythium debarianum, Rhizoctonia solani, and Macrofomina phaseoli. researchgate.net The inhibitory effects were found to be dependent on both the specific fungal species and the concentration of the compound. researchgate.net For example, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have shown excellent antifungal activity against R. solani, with some compounds exhibiting lower EC50 values than commercial fungicides. mdpi.comnih.gov

The broad-spectrum antifungal activity of certain indole derivatives against various phytopathogenic fungi like Fusarium graminearum, Alternaria alternata, and Pyricularia oryzae has been reported, with some compounds being more potent than the commercial fungicide hymexazole. researchgate.net The structure-activity relationship studies indicate that the presence of specific substituents, such as halogens, on the indole ring is crucial for their antifungal efficacy. mdpi.comnih.gov

Anti-inflammatory Research

The anti-inflammatory potential of indole-based compounds has been an area of active investigation. Inflammation is a complex biological response implicated in various diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest.

Derivatives of indole have been shown to possess anti-inflammatory properties. nih.govrsc.org For example, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been synthesized and evaluated for their ability to inhibit the production of pro-inflammatory mediators. nih.govrsc.org In in vitro studies using RAW264.7 cells stimulated with lipopolysaccharide (LPS), these compounds effectively inhibited the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are key pro-inflammatory cytokines. nih.govrsc.org

The anti-inflammatory effects of some compounds have also been demonstrated in vivo using animal models of inflammation, such as the carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats. njppp.com The mechanism of anti-inflammatory action for some indole derivatives may involve the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is a key enzyme in the production of prostaglandins (B1171923), important mediators of inflammation.

Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2)

While direct studies on this compound's effects on inflammatory pathways are limited, the broader class of indole and pyridoindole derivatives has demonstrated significant anti-inflammatory potential through the modulation of key signaling molecules like Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2).

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses. nih.gov Its aberrant activation is linked to numerous inflammatory diseases and cancers. nih.gov Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have been shown to deregulate the PI3K/Akt/mTOR signaling pathway, which in turn modulates the downstream NF-κB signaling cascade. nih.gov This modulation can inhibit cancer cell invasion and angiogenesis. nih.gov For instance, I3C has been observed to abrogate the activation of NF-κB induced by epidermal growth factor (EGF). researchgate.net Furthermore, a novel lead structure, 2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(4-methoxybenzyl)-1,3,4-oxadiazole, was found to inhibit NF-κB activation in chronic myelogenous leukemia (CML) cells, leading to the suppression of COX-2 expression and subsequent apoptosis. nih.gov

COX-2 is an inducible enzyme responsible for the production of prostaglandins during inflammation. mdpi.com Inhibition of COX-2 is a key strategy for many anti-inflammatory drugs. mdpi.commdpi.com Research has shown that various indole derivatives can act as selective COX-2 inhibitors. nih.govjapsonline.comrsc.org For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized, with some compounds showing significant anti-inflammatory activity and selective COX-2 inhibition. nih.gov Similarly, newly synthesized pyrazoles and pyrazolo[3,4-b]pyridines have also demonstrated potent and selective COX-2 inhibitory activity. nih.gov These findings suggest that the pyrido(3,4-b)indole scaffold, present in this compound, is a promising backbone for the development of novel anti-inflammatory agents that target the NF-κB and COX-2 pathways.

CFTR Potentiation and Ion Channel Modulation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is an ion channel crucial for fluid and electrolyte balance across epithelial surfaces. nih.govmedchemexpress.com Mutations in the CFTR gene can lead to cystic fibrosis (CF), a severe genetic disorder. medchemexpress.comnih.gov Small molecules known as potentiators can enhance the function of mutant CFTR channels at the cell surface. nih.govmedchemexpress.com

Research has identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, a close structural analog of this compound, as a novel chemotype for CFTR potentiators. These compounds have shown the ability to rescue the function of CFTR mutants, including the common F508del and the gating-defective G551D mutations. nih.gov

Studies on pyrrolo[2,3-b]pyrazine derivatives, which share structural similarities with pyridoindoles, have also demonstrated the ability to activate wild-type CFTR and rescue the function of F508del- and G551D-CFTR mutants. nih.gov One such compound, RP193, was found to stimulate CFTR in human bronchial epithelial cells and in CHO cells expressing G551D-CFTR. nih.gov This suggests that the core scaffold is effective in restoring channel activity. The mechanism of action for some potentiators involves increasing the frequency and duration of channel openings, thereby enhancing ATP-dependent gating. nih.gov The ability of these related compounds to rescue key CF-causing mutations highlights the therapeutic potential of the pyridoindole scaffold in the treatment of cystic fibrosis.

Table 1: Activity of Pyridoindole Analogs on CFTR Mutants

| Compound/Class | CFTR Mutant | Effect | Reference |

|---|---|---|---|

| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | F508del, G551D | Potentiation of channel function | nih.gov |

| RP193 (pyrrolo[2,3-b]pyrazine derivative) | F508del, G551D | Stimulation of channel activity, rescue of function | nih.gov |

Enzyme Inhibition Profiles

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. nih.govopenmedicinalchemistryjournal.com The accumulation of sorbitol, the product of glucose reduction by aldose reductase, is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.govopenmedicinalchemistryjournal.comnih.gov Therefore, inhibitors of aldose reductase (ARIs) are a key therapeutic target.

The indole scaffold has been extensively investigated for aldose reductase inhibitory activity. nih.gov Specifically, derivatives of tetrahydropyrido[4,3-b]indole have been identified as aldose reductase inhibitors. nih.govdaneshyari.com For instance, (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid demonstrated inhibitory efficacy in the micromolar range and exhibited an uncompetitive type of inhibition with respect to both the substrate and the NADPH cofactor. researchgate.net This is advantageous as elevated glucose levels in diabetic conditions would not compete with the inhibitor. researchgate.net Structure-activity relationship studies on related 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives indicated that substitutions on the core structure can significantly enhance inhibitory potency and selectivity against aldose reductase (AKR1B1) over the related aldehyde reductase (AKR1A1). nih.gov

Table 2: Aldose Reductase Inhibitory Activity of a Related Pyridoindole Derivative

| Compound | Target Enzyme | Inhibition (IC50) | Type of Inhibition | Selectivity Factor (vs. ALR1) | Reference |

|---|

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. mdpi.comnih.govresearchgate.net Indole compounds and their derivatives have been shown to modulate this pathway. nih.gov For example, indole-3-carbinol (I3C) and its derivatives can deregulate PI3K/Akt/mTOR signaling. nih.govresearchgate.net More specifically, a novel compound containing a 2-methyl-1H-imidazo[4,5-c]quinoline scaffold, which has structural similarities to pyridoindoles, was identified as a dual PI3K/mTOR inhibitor. nih.gov This compound, 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile, inhibited the phosphorylation of Akt and the downstream S6 protein. nih.gov

Protein Kinase C (PKC) represents another family of enzymes involved in various cellular signaling pathways. While specific data on this compound is not available, various inhibitors of PKC have been identified. nih.govnih.gov For example, the indolocarbazole Gö 6976 is a potent inhibitor of PKC mu. nih.gov The broad inhibitory profile of indole-based compounds suggests that the pyridoindole scaffold could also interact with PKC isoforms.

Information regarding the inhibition of Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) by this compound or its close analogs is not currently available in the reviewed literature.

Antiviral and Anti-HIV Activity Research

The pyrido[3,4-b]indole (β-carboline) scaffold has been explored for its potential as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV). A novel series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives were synthesized and evaluated for their ability to inhibit HIV-1 replication. nih.gov

Several compounds from this series displayed moderate to significant anti-HIV activity. nih.gov Notably, one derivative exhibited a half-maximal effective concentration (EC50) in the sub-micromolar range and a high selectivity index, indicating a favorable profile of antiviral activity versus cellular toxicity. nih.gov This compound also effectively inhibited the expression of the HIV-1 p24 antigen in acutely infected cells. nih.gov These findings underscore the potential of the pyrido[3,4-b]indole skeleton as a foundation for the development of new anti-HIV-1 therapeutic agents.

Table 3: Anti-HIV-1 Activity of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole Derivatives

| Compound | Anti-HIV Activity (EC50 in µM) | Selectivity Index | Reference |

|---|---|---|---|

| 7g | 0.53 | 483 | nih.gov |

| 7e | 3.8 | >105 | nih.gov |

| 7i | 3.8 | >105 | nih.gov |

Computational and Theoretical Chemistry Applications in 2 Methyl 2h Pyrido 3,4 B Indole Research

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in modern drug discovery, offering a virtual window into the interactions between a ligand, such as 2-Methyl-2H-pyrido(3,4-b)indole, and its biological targets. These techniques are instrumental in predicting binding affinities and modes, thereby rationalizing structure-activity relationships (SAR) and guiding the design of more potent and selective molecules.

Molecular docking simulations have been extensively used to explore the interactions of the broader pyrido[3,4-b]indole class with various biological targets.

MDM2: Computational modeling was key in identifying the pyrido[3,4-b]indole scaffold as a potential binder to the Murine Double Minute 2 (MDM2) protein, a critical negative regulator of the p53 tumor suppressor. Docking studies using the crystal structure of the human p53-MDM2 complex (PDB ID: 1YCR) have elucidated the binding mode of these derivatives. For instance, simulations suggest that the 6-methoxy group can form a hydrogen bond with Tyr106, while the core structure engages in hydrophobic interactions with residues like Leu54, Val93, and Ile99, and π-π stacking with Tyr100 and His96 nih.gov. Interestingly, the presence of a methyl group on the indole (B1671886) nitrogen (N9) was found to disrupt key hydrogen bonding interactions, highlighting the sensitivity of binding to substitutions on the core structure nih.gov.

Serotonin (B10506) Receptors: The indole nucleus is a common feature in ligands for serotonin (5-HT) receptors. Docking studies on various indole derivatives have revealed key interactions within the binding sites of receptors like 5-HT1A. These interactions often involve hydrogen bonds with serine residues (e.g., Ser5.43) and hydrophobic interactions with aromatic residues such as tryptophan (Trp6.48) and phenylalanine (Phe6.51, Phe6.52) acs.org. While specific docking studies for this compound are not extensively reported, the general binding modes of related indole compounds provide a framework for predicting its potential interactions.

Tubulin: The indole scaffold is a "privileged group" in the design of tubulin polymerization inhibitors that target the colchicine-binding site. Molecular docking of indole-based compounds into the tubulin crystal structure (e.g., PDB code: 1SA0) shows that they can establish hydrogen bonds with residues like Cys241 and engage in hydrophobic interactions with Leu248, Leu255, and Met259 researchgate.net. These simulations are crucial for understanding how modifications to the indole ring system can enhance antitubulin activity researchgate.netsemanticscholar.org.

D2/D3 Receptors: Indole and azaindole analogs have been investigated as antagonists for dopamine D2 and D3 receptors. While specific data for this compound is scarce, studies on related indole compounds demonstrate their ability to bind with high affinity to these receptors. The structural similarities suggest that the pyrido[3,4-b]indole core could serve as a scaffold for developing new D2/D3 receptor ligands youtube.commdpi.com.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| MDM2 | Tyr106, Leu54, Val93, Ile99, Tyr100, His96 | Hydrogen Bond, Hydrophobic, π-π Stacking | nih.gov |

| Serotonin Receptor (5-HT1A) | Ser5.43, Trp6.48, Phe6.51, Phe6.52 | Hydrogen Bond, Hydrophobic | acs.org |

| Tubulin (Colchicine Site) | Cys241, Leu248, Leu255, Met259 | Hydrogen Bond, Hydrophobic | researchgate.net |

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which are critical determinants of its biological activity. For a semi-rigid structure like this compound, the primary focus of conformational analysis is on the rotatable bonds of its substituents.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to determine the most stable conformations (local minima on the potential energy surface). By systematically rotating bonds and calculating the energy of each resulting conformer, a potential energy landscape can be mapped. This analysis helps identify the low-energy, and thus most populated, conformations that are likely to be biologically active. For derivatives of the pyrido[3,4-b]indole scaffold, understanding the preferred orientation of substituents is crucial for designing molecules that fit optimally into a target's binding pocket. The planarity of the β-carboline ring system is a key feature, with minor puckering possible in reduced forms of the pyridine (B92270) ring.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and stability of molecules. These methods are invaluable for understanding the intrinsic properties of this compound and its derivatives.

DFT is a widely used computational method to investigate the electronic properties of molecules. For derivatives of the pyrido[3,4-b]indole family, DFT calculations are used to optimize the molecular geometry and predict a range of electronic parameters. Studies on related compounds, such as methyl 9H-pyrido[3,4-b]indole-3-carboxylate, have utilized DFT with basis sets like 6-31G(d,p) to determine stable structures and analyze the effect of different solvents on their properties. These calculations provide insights into the distribution of electron density, molecular orbital energies, and other quantum chemical descriptors that relate to the molecule's behavior.

An interesting characteristic of some 2H-pyrido[3,4-b]indole derivatives is the existence of ground-state isomerism. A study on the closely related compound 7-methoxy-1,2-dimethyl-2H-pyrido[3,4-b]indole revealed a ground-state equilibrium between two distinct isomers in aprotic solvents. These isomers are presumed to be a quinoid (Q) form and a zwitterionic (Z) form.

Quinoid (Q) form: This isomer absorbs light and emits fluorescence at shorter wavelengths from a locally excited state.

This equilibrium demonstrates that the electronic distribution within the 2-methylated β-carboline anhydrobase structure is complex and can lead to multiple stable forms, a phenomenon crucial for understanding its photophysical properties and potential interactions.

DFT calculations are powerful tools for predicting the reactivity and stability of molecules. By analyzing the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can gain insights into the chemical behavior of a compound.

HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites where the molecule is likely to interact with other species.

Studies on related heterocyclic systems have shown that these DFT-derived parameters are effective in explaining and predicting chemical reactivity, guiding the synthesis of new derivatives with desired stability and interaction profiles.

| Parameter | Information Provided | Application in Research |

|---|---|---|

| HOMO Energy | Electron-donating ability | Predicting sites for electrophilic attack |

| LUMO Energy | Electron-accepting ability | Predicting sites for nucleophilic attack |

| HOMO-LUMO Gap | Chemical stability and reactivity | Assessing molecular stability |

| Molecular Electrostatic Potential (MEP) | 3D charge distribution | Identifying reactive sites and intermolecular interactions |

In Silico Screening and Rational Compound Design

In silico screening has emerged as a powerful tool for identifying promising this compound-based compounds from vast virtual libraries. This process involves the use of computational models to predict the binding affinity and potential biological activity of molecules against specific targets. For instance, structure-based virtual screening, which utilizes the three-dimensional structure of a target protein, has been instrumental in the discovery of novel pyrido[3,4-b]indole derivatives as potent anticancer agents. nih.gov

One notable application is the targeting of the MDM2-p53 interaction, a critical pathway in cancer progression. Computational modeling indicated that the pyrido[3,4-b]indole scaffold could effectively bind to MDM2, a key negative regulator of the p53 tumor suppressor. nih.gov This led to the synthesis and evaluation of a series of derivatives, with subsequent studies revealing that specific substitutions on the pyrido[3,4-b]indole core significantly influence their antiproliferative activity. For example, the presence of a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at the C6 position resulted in a compound with high potency against various cancer cell lines. nih.gov

Rational compound design, informed by these screening efforts and subsequent structure-activity relationship (SAR) studies, allows for the targeted modification of the this compound scaffold to enhance its therapeutic properties. Quantitative structure-activity relationship (QSAR) modeling, a method that correlates the chemical structure of a compound with its biological activity, has been successfully applied to this class of compounds. nih.gov By developing predictive 3D-QSAR models, researchers can visualize the influence of electronic and hydrophobic effects of different substituents, guiding the lead optimization process for this potent series of anticancer compounds. nih.gov

| Compound Class | Target | Key Findings | Computational Method |

| Pyrido[3,4-b]indoles | MDM2 | 1-Naphthyl at C1 and methoxy at C6 enhance antiproliferative activity. An N9-methyl group can disrupt key binding interactions. nih.gov | Structure-based design, Molecular Docking |

| Pyrido[b]indole derivatives | Cancer Cell Lines | Development of predictive models to guide lead optimization based on electronic and hydrophobic properties. nih.gov | 3D-QSAR, Pharmacophore Mapping |

| Indole Derivatives | Penicillin-Binding Proteins | Compounds with high electronic energy and dipole moment showed effective antibacterial activity. nih.gov | 2D-QSAR, Molecular Docking |

Molecular Dynamics Simulations for Ligand-Protein Complexes

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between this compound derivatives and their protein targets. researchgate.neteasychair.orgnottingham.ac.uk These simulations provide detailed information on the conformational changes, stability, and flexibility of the ligand-protein complex over time, which is crucial for understanding the binding mechanism at an atomic level. researchgate.neteasychair.orgnanobioletters.com

In the context of pyrido[3,4-b]indole research, MD simulations can be used to refine the binding poses obtained from molecular docking studies and to assess the stability of the predicted interactions. researchgate.net For example, docking studies of pyrido[3,4-b]indoles at the MDM2 protein suggested key interactions, including hydrogen bonds and pi-pi stacking. nih.gov MD simulations can further validate these interactions and reveal the dynamic behavior of the ligand within the binding pocket, providing insights into the molecular basis of its inhibitory activity. The simulations can also help to understand why certain modifications, such as the introduction of a methyl group at the N9 position of the 9H-pyrido[3,4-b]indole scaffold, can disrupt binding by interfering with crucial hydrogen bond interactions. nih.gov

| Simulation Parameter | Information Gained | Relevance to Drug Design |

| Root Mean Square Deviation (RMSD) | Overall structural stability of the protein-ligand complex. researchgate.netnanobioletters.com | Assesses the stability of the ligand's binding mode. |

| Root Mean Square Fluctuation (RMSF) | Residue-specific flexibility. researchgate.netnanobioletters.com | Identifies key flexible regions of the protein involved in binding. |

| Hydrogen Bond Analysis | Presence and persistence of hydrogen bonds between ligand and protein. | Elucidates key specific interactions for ligand affinity. |

| Binding Free Energy Calculations | Quantitative estimation of the binding affinity. | Helps in ranking and prioritizing potential drug candidates. |

Cheminformatics and Data-Driven Approaches for Pyridoindole Discovery

Cheminformatics and data-driven methodologies are playing an increasingly important role in the discovery of novel pyridoindoles with desired biological activities. nih.gov These approaches leverage large chemical and biological datasets to identify patterns and build predictive models, thereby accelerating the drug discovery process. mdpi.com

One of the core applications of cheminformatics is the analysis of chemical databases to select diverse sets of compounds for screening or to generate virtual libraries for in silico studies. nih.gov By employing molecular descriptors that capture various structural and physicochemical properties, it is possible to perform similarity searches and diversity analyses to explore the chemical space around the this compound scaffold. nih.gov

Machine learning algorithms are at the heart of modern data-driven drug discovery. mdpi.comresearchgate.net Supervised learning models, such as support vector machines and random forests, can be trained on datasets of known active and inactive pyridoindole derivatives to classify new compounds or predict their activity. nih.gov These models can identify subtle structural features that are critical for biological activity, which may not be apparent from traditional SAR studies. For instance, a machine learning approach could be used to analyze a large set of pyrido[3,4-b]indole derivatives and their corresponding anticancer activities to identify key molecular fragments or properties that contribute to potency and selectivity. nih.gov

Data-driven approaches also facilitate the identification of reaction pathways for the synthesis of novel pyridoindoles. nih.gov By analyzing reaction databases, machine learning models can predict the outcomes of chemical reactions and suggest optimal synthetic routes, thus streamlining the chemical synthesis process.

| Cheminformatics/Data-Driven Method | Application in Pyridoindole Discovery | Potential Outcome |

| Molecular Descriptor Calculation | Characterization of the structural and physicochemical properties of this compound derivatives. nih.gov | Identification of key properties correlated with biological activity. |

| Similarity and Diversity Analysis | Exploration of the chemical space around the pyridoindole scaffold. nih.gov | Selection of diverse compound libraries for screening and identification of novel structural motifs. |

| Machine Learning (e.g., QSAR, Classification Models) | Prediction of biological activity and classification of compounds based on their structural features. mdpi.comresearchgate.netnih.gov | Prioritization of candidate molecules for synthesis and biological testing, leading to a higher success rate. |

| Analysis of High-Throughput Screening (HTS) Data | Identification of hits and patterns from large-scale screening campaigns. nih.gov | Discovery of novel pyridoindole-based lead compounds. |

Advanced Analytical Techniques for Characterization and Quality Assurance of 2 Methyl 2h Pyrido 3,4 B Indole

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in the elucidation of the molecular structure and electronic properties of 2-Methyl-2H-pyrido(3,4-b)indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Integrity and Positional Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.

In a typical ¹H NMR spectrum of this compound, the chemical shifts, integration of signals, and spin-spin coupling patterns allow for the assignment of each proton to its specific position on the pyridoindole core and the methyl group. pressbooks.pubdocbrown.info The aromatic protons on the pyridine (B92270) and indole (B1671886) rings will resonate in a characteristic downfield region, while the N-methyl protons will appear as a distinct singlet in the upfield region. The number of signals corresponds to the number of chemically non-equivalent protons in the molecule. docbrown.info

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are indicative of their hybridization and electronic environment. This is particularly useful for confirming the presence of all carbon atoms and for distinguishing between positional isomers, which would exhibit different sets of carbon signals.

The combination of ¹H and ¹³C NMR is crucial for differentiating this compound from its other positional isomers, such as those where the methyl group is located on a different nitrogen atom or on the aromatic rings. Each isomer would present a unique NMR fingerprint in terms of chemical shifts and coupling constants. docbrown.info

Table 1: Hypothetical ¹H NMR and ¹³C NMR Chemical Shift Data for this compound This data is illustrative and based on typical chemical shifts for similar heterocyclic compounds.

¹H NMR| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplet | 6H |

¹³C NMR

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

|---|---|

| Aromatic C | 110 - 150 |

| N-CH₃ | ~35 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound and to confirm its elemental composition. Unlike low-resolution mass spectrometry, HRMS provides a highly accurate mass measurement, which is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

The technique involves ionizing the molecule, typically through methods like electrospray ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ion with high precision. kobv.de The experimentally determined monoisotopic mass is then compared to the theoretically calculated mass for the chemical formula of this compound (C₁₂H₁₀N₂).

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. kobv.denih.gov The fragmentation of the molecular ion can help to confirm the connectivity of the pyridoindole core and the position of the methyl group.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀N₂ |

| Calculated Monoisotopic Mass | 182.0844 g/mol |

| Observed m/z ([M+H]⁺) | 183.0917 |

UV-Visible and Fluorescence Spectroscopy for Electronic Properties and Isomer Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of this compound. The UV-Vis spectrum arises from electronic transitions between different energy levels within the molecule upon absorption of ultraviolet or visible light. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric pyridoindole system.

These techniques are particularly sensitive to the electronic structure and can be used to study the effects of substitution and the environment on the molecule's electronic transitions. nih.gov Positional isomers of this compound are expected to exhibit distinct UV-Vis absorption and fluorescence emission spectra due to differences in their electronic conjugation and charge distribution. nih.gov

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can provide additional insights into the molecule's properties. The Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield are sensitive parameters that can be influenced by the molecular structure and its environment. nih.gov For chiral molecules, specialized UV-Vis techniques can be used to study stereoisomers. wikipedia.org

Table 3: Illustrative Photophysical Data for a Pyridoindole Derivative This data is based on findings for related 9H-pyrido[2,3-b]indole compounds and is for illustrative purposes. nih.gov

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Dichloromethane | ~350 | ~450 | ~6500 |

| Acetonitrile (B52724) | ~355 | ~480 | ~8000 |

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers if it is chiral.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is commonly developed and validated for this purpose. pensoft.netpensoft.net

In a typical RP-HPLC setup, the compound is injected onto a nonpolar stationary phase (e.g., a C18 column) and eluted with a polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile or methanol. pensoft.net The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The method is validated for parameters such as linearity, precision, accuracy, and specificity to ensure reliable results. pensoft.netpensoft.net This technique is also capable of separating the main compound from any process-related impurities or degradation products. pensoft.net

Chiral HPLC for Enantiomeric Purity Determination

If this compound exists as a racemic mixture, Chiral HPLC is necessary to separate and quantify the individual enantiomers. This is crucial as enantiomers can have different biological activities.

Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and their subsequent separation. nih.govmdpi.comnih.gov Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides. nih.govnih.gov

The development of a chiral HPLC method involves screening different CSPs and mobile phases (normal-phase, reversed-phase, or polar organic) to achieve optimal enantiomeric separation. nih.govmdpi.com The enantiomeric purity, or enantiomeric excess (ee), is then calculated from the peak areas of the two enantiomers in the chromatogram.

Table 4: Example of Chiral HPLC System for Separation of a Related Pyridoindole Compound Based on the separation of pirlindole, a related carbazole (B46965) derivative. nih.gov

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD-R) |

| Mobile Phase | Methanol/Water with a modifier like sodium perchlorate |

| Detection | UV |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal evidence of its molecular structure and, for chiral molecules, its absolute configuration. This technique is indispensable for the structural verification of complex heterocyclic systems like this compound.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The subsequent diffraction pattern, a unique fingerprint of the crystal's internal lattice, is meticulously recorded. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing the precise spatial coordinates of each atom.

For chiral compounds, the determination of absolute configuration is a critical aspect of their characterization, as enantiomers can exhibit markedly different biological activities. The absolute configuration of a β-carboline alkaloid was successfully determined using X-ray crystallography, which revealed an unexpected stereochemistry that was initially misassigned by other methods like ECD calculations. nih.gov This highlights the unparalleled power of X-ray diffraction in providing unambiguous structural proof. The refinement of the Flack parameter during crystallographic analysis further confirms the correctness of the assigned absolute stereochemistry.

Table 1: Illustrative Crystallographic Data for a Related β-Carboline Derivative (methyl β-carboline-3-carboxylate, Form II)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value not available in abstract |

| b (Å) | Value not available in abstract |

| c (Å) | Value not available in abstract |

| β (°) | Value not available in abstract |

| Volume (ų) | Value not available in abstract |

| Z | Value not available in abstract |

| Note: Specific unit cell parameters were not detailed in the available abstract but the crystal system and space group were identified, illustrating the type of data obtained. nih.gov |

Radiochemical Purity Assays for Labeled Derivatives

In many research applications, particularly in fields like molecular imaging, derivatives of this compound may be labeled with a radionuclide (e.g., Carbon-11 (B1219553), Fluorine-18). Ensuring the radiochemical purity of these labeled compounds is critical. Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. The presence of radiochemical impurities can lead to erroneous experimental results and, in clinical applications, can result in unnecessary radiation exposure to non-target tissues.

A variety of analytical techniques are employed to assess radiochemical purity, with High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) being the most common.

High-Performance Liquid Chromatography (HPLC): Radio-HPLC is a powerful tool for separating the desired radiolabeled compound from any radioactive impurities. The system consists of an HPLC apparatus coupled with a radioactivity detector. The sample is injected into a column packed with a stationary phase, and a mobile phase is pumped through the column. Separation is achieved based on the differential partitioning of the components between the stationary and mobile phases.

For instance, in the quality control of [¹¹C]harmine, a close structural analog of this compound, radio-HPLC is the standard method for determining radiochemical purity. nih.govpubcompare.ai A typical analysis can be completed within minutes, allowing for the separation of the desired product from precursors and potential by-products. nih.gov The identity of the radiolabeled peak is confirmed by comparing its retention time with that of a non-radioactive, authenticated standard. For parenteral applications, a radiochemical purity of ≥95% is often required. nih.gov

Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and faster method for assessing radiochemical purity. A small spot of the radiopharmaceutical is applied to a TLC plate coated with a stationary phase. The plate is then placed in a developing chamber containing a suitable mobile phase. As the mobile phase ascends the plate, the components of the sample are separated based on their differential affinities for the stationary and mobile phases. The distribution of radioactivity on the dried plate is then analyzed using a radio-TLC scanner. researchgate.net This technique can effectively separate the labeled compound from common impurities. researchgate.net

Table 2: Example of a Radio-HPLC Method for a Related Labeled β-Carboline ([¹¹C]harmine)

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile / Water with additives |

| Detection | UV and Radioactivity Detector |

| Retention Time of [¹¹C]harmine | 5.5–6.4 min |

| Retention Time of Precursor (Harmol) | 3.1–3.3 min |

| Retention Time of By-product ([¹¹C]harmaline) | 5.2–5.5 min |

| Required Radiochemical Purity | ≥95% |

| Data derived from the analysis of [¹¹C]harmine. nih.gov |

The development and validation of these radiochemical purity assays are crucial steps in the quality assurance of any labeled derivative of this compound intended for research or other applications.

Emerging Research Avenues and Future Perspectives for 2 Methyl 2h Pyrido 3,4 B Indole

Design and Synthesis of Novel 2-Methyl-2H-pyrido(3,4-b)indole Analogues with Enhanced Selectivity and Potency

The synthesis of this compound and its analogues is often pursued as part of broader strategies to create libraries of compounds for biological screening. One notable approach has been the synthesis of tricyclic and bicyclic analogues of indoloquinoline alkaloids, such as cryptolepine, which are known for their antimalarial properties. researchgate.net In this context, this compound has been synthesized and identified as a lead compound, demonstrating the feasibility of its chemical construction and its potential as a scaffold for further derivatization. researchgate.net

Future research in this area will likely focus on the strategic modification of the this compound core to enhance its biological activity and selectivity. This could involve the introduction of various substituents at different positions on the pyrido and indole (B1671886) rings to probe structure-activity relationships (SAR). The goal of such synthetic endeavors is to develop analogues with improved pharmacokinetic and pharmacodynamic profiles, potentially leading to more potent and less toxic therapeutic agents.

Elucidation of Underexplored Biological Targets and Mechanistic Pathways for Pyridoindole Derivatives

Initial biological evaluation of this compound has revealed its potential as an antimalarial agent. In a study evaluating a series of indoloquinoline alkaloid analogues, this compound demonstrated the most potent in vitro activity against the chloroquine-resistant K1 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net The compound exhibited a half-maximal inhibitory concentration (IC50) of 0.45 microM. researchgate.net Importantly, it showed no apparent cytotoxicity against mammalian L6 cells, indicating a favorable selectivity index. researchgate.net

Despite this promising in vitro activity, the compound did not show efficacy in an in vivo mouse model of malaria with Plasmodium berghei. researchgate.net This discrepancy highlights a critical area for future research: the need to understand the mechanisms that limit its in vivo activity. Investigations could focus on its metabolic fate, bioavailability, and potential off-target effects in a whole-organism setting. Furthermore, while its antimalarial activity is a key finding, the broader biological profile of this compound remains largely unexplored. Future studies should aim to screen this compound against a wider range of biological targets, including other parasites, viruses, and cancer cell lines, to uncover new therapeutic opportunities.

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The advancement of computational chemistry offers powerful tools to accelerate the drug discovery process for pyridoindole derivatives. Molecular modeling and docking studies can be employed to predict the binding interactions of this compound and its analogues with their biological targets. For instance, computational models could be used to understand how the compound interacts with potential targets within Plasmodium falciparum to exert its antimalarial effect. This knowledge can guide the rational design of new analogues with enhanced binding affinity and specificity.

Integrating these computational approaches with high-throughput screening (HTS) and other advanced experimental methodologies can create a synergistic workflow. HTS can rapidly evaluate large libraries of newly synthesized pyridoindole derivatives against various biological targets. The resulting data can then be used to refine computational models, leading to a more efficient and targeted drug discovery pipeline. This iterative cycle of computational design, chemical synthesis, and biological testing will be crucial for unlocking the full therapeutic potential of this class of compounds.

Development of this compound as Molecular Probes for Biological Systems